2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Description

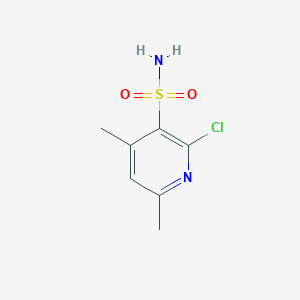

2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 4 and 6, and a sulfonamide group at position 3.

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-4-3-5(2)10-7(8)6(4)13(9,11)12/h3H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOSIIGYFCEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide typically involves the chlorination of 4,6-dimethylpyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 2-amino-4,6-dimethylpyridine-3-sulfonamide.

Oxidation: Formation of 2-chloro-4,6-dimethylpyridine-3-sulfonic acid.

Reduction: Formation of 2-chloro-4,6-dimethylpyridine-3-amine.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate: 2-Chloro-4,6-dimethylpyridine-3-sulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its sulfonamide group allows for further chemical modifications, making it a versatile building block in organic synthesis.

2. Biology

- Antibacterial and Antifungal Properties: The compound has been studied for its potential antimicrobial activities. It interacts with specific molecular targets within microorganisms, particularly inhibiting enzymes essential for microbial survival, such as dihydropteroate synthase, which is crucial for folate biosynthesis .

3. Medicine

- Drug Development: There is ongoing research into the use of this compound as a scaffold for designing new therapeutic agents. Its ability to disrupt enzymatic activities makes it a candidate for developing novel antibiotics and antifungal drugs.

4. Industry

- Dyes and Agrochemicals: The compound is utilized in the production of specialty chemicals, including dyes and agrochemicals, due to its reactive functional groups.

Case Studies

1. Antimicrobial Evaluation

A study evaluated various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited superior antibacterial activity compared to traditional sulfonamides like sulfadiazine .

2. Hybrid Compounds

Research on hybrid compounds combining thienopyrimidines with sulfonamides showed that structural modifications could enhance antibacterial activity. Incorporating the sulfonamide group from this compound into hybrids resulted in improved potency against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt enzymatic activities or cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide and Analogues

Toxicity and Environmental Impact

- 2-Chloro-4,6-dinitroaniline : Classified as HazardClass 6.1 due to nitro groups, which confer toxicity and environmental persistence. It exhibits aquatic toxicity, limiting its use in eco-sensitive applications .

- This compound : While specific data are unavailable, the absence of nitro groups and presence of sulfonamide (a common pharmacophore) suggest lower acute toxicity compared to nitroaromatics.

Biological Activity

2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with other compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H8ClN2O2S

- Molecular Weight: 218.67 g/mol

The compound features a pyridine ring substituted with a chlorine atom, two methyl groups, and a sulfonamide functional group. These structural elements contribute to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms:

- Inhibition of Enzymatic Activity: The sulfonamide group can form hydrogen bonds with active sites on enzymes essential for microbial survival, such as dihydropteroate synthase, disrupting folate biosynthesis.

- Cell Membrane Penetration: The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against target pathogens.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains. A comparison of its Minimum Inhibitory Concentration (MIC) values against common bacterial strains is summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | >500 |

These results suggest that the compound is particularly effective against Staphylococcus aureus while showing reduced efficacy against Gram-negative bacteria like Escherichia coli.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Its effectiveness against Candida species is highlighted in the following table:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Candida parapsilosis | 125 |

These findings indicate that the compound possesses moderate antifungal properties, making it a candidate for further development in antifungal therapies.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is influenced by their structural components. In particular, the presence of the sulfonamide moiety is crucial for antimicrobial efficacy. Studies have shown that modifications to the pyridine ring or substituents on the sulfonamide group can enhance or diminish activity. For example:

- Substituted Variants: Compounds with additional functional groups on the pyridine ring often exhibit improved antibacterial properties compared to unsubstituted versions.

Case Studies

-

Antimicrobial Evaluation:

A study evaluated various sulfonamide derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that this compound had superior activity compared to traditional sulfonamides like sulfadiazine . -

Hybrid Compounds:

Research on hybrid compounds combining thienopyrimidines with sulfonamides indicated that structural modifications could lead to enhanced antibacterial activity. The incorporation of the sulfonamide group from 2-Chloro-4,6-dimethylpyridine into these hybrids resulted in compounds with improved potency against resistant bacterial strains .

Q & A

Basic: What synthetic routes are recommended for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, and how can purity be validated?

Methodological Answer:

- Synthesis : Begin with a substituted pyridine precursor (e.g., 4,6-dimethylpyridine). Introduce the sulfonamide group via reaction with sulfamoyl chloride under anhydrous conditions. Subsequent chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ in the presence of a catalytic base.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from high-purity solvents (e.g., ethanol or dichloromethane) .

- Validation :

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- ¹H/¹³C NMR to confirm structural integrity (e.g., methyl group protons at δ 2.4–2.6 ppm, sulfonamide NH₂ at δ 5.1–5.3 ppm).

- Elemental analysis (CHNS) to verify sulfur and nitrogen content, aligning with forensic/toxicology validation standards .

Basic: What storage conditions optimize the compound’s long-term stability?

Methodological Answer:

- Store in amber glass vials under inert gas (argon or nitrogen) at –20°C.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the sulfonamide group.

- Regularly monitor stability via HPLC every 6 months. If degradation exceeds 5%, repurify using preparative TLC or recrystallization .

- Safety Note : Follow general handling protocols for sulfonamides, including gloves and ventilation, as advised in safety guidelines for related compounds .

Advanced: How can contradictory reactivity data in nucleophilic substitution reactions be resolved?

Methodological Answer:

- Systematic Screening : Vary solvents (DMF, THF, acetonitrile), temperatures (25–80°C), and catalysts (e.g., KI, tetrabutylammonium bromide).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess activation barriers for competing pathways (e.g., SNAr vs. elimination).

- Reproducibility : Adhere to proficiency testing protocols for reaction validation .

Advanced: What strategies identify degradation pathways under acidic/basic conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 60°C).

- Byproduct Analysis : Use LC-MS (Q-TOF) to detect sulfonic acid derivatives (m/z +16 for oxidation) or chloro-pyridine fragments.

- Mechanistic Probes : Isotope labeling (e.g., deuterated solvents) to track proton transfer steps.

- Reference Standards : Compare degradation products against forensic/toxicology libraries .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR: Identify methyl groups (δ 2.4–2.6) and aromatic protons (δ 7.8–8.2).

- HSQC/HMBC: Confirm connectivity between sulfonamide and pyridine ring.

- FTIR : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bends (1650–1600 cm⁻¹).

- Elemental Analysis : Validate sulfur (theoretical ~12.5%) and nitrogen (~9.8%) content using CHNS analyzers .

Advanced: How can biological activity be systematically evaluated against enzyme targets?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., carbonic anhydrase II) with varying concentrations (1 nM–100 µM).

- Dose-Response Curves : Calculate IC₅₀ values using GraphPad Prism (four-parameter logistic model).

- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes (PDB: 3KS3 for carbonic anhydrase).

- Solvent Controls : Ensure assay solvents (e.g., DMSO ≤1%) comply with matrix oils/solvents standards to avoid interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.